2-Chloro-6-methylquinoline-4-carboxylic acid
Description
Systematic Nomenclature and Molecular Descriptors
The systematic nomenclature of 2-chloro-6-methylquinoline-4-carboxylic acid follows International Union of Pure and Applied Chemistry guidelines, with the compound designated as 4-quinolinecarboxylic acid, 2-chloro-6-methyl according to traditional indexing systems. The molecular formula is established as C₁₁H₈ClNO₂, representing a molecular weight of approximately 221.64 grams per mole, which corresponds to the incorporation of eleven carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms within the molecular structure. The Chemical Abstracts Service registry number for this specific isomer configuration provides unique identification within chemical databases, though multiple isomeric forms exist with varying substituent positions around the quinoline core structure.
The molecular descriptor profile includes several key computational identifiers that facilitate database searches and structural verification. The Simplified Molecular Input Line Entry System representation encodes the complete molecular connectivity pattern, enabling rapid structural reconstruction and verification processes across different software platforms. The International Chemical Identifier and corresponding International Chemical Identifier Key provide standardized molecular representation that ensures consistent identification across international chemical databases and research publications. These molecular descriptors prove essential for computational chemistry applications, pharmaceutical research databases, and regulatory documentation requirements.
Structural analysis reveals that the compound exists as a rigid heterocyclic system where the quinoline backbone provides significant planarity and conjugation throughout the aromatic framework. The substituent pattern creates specific electronic and steric effects that influence both chemical reactivity and molecular recognition properties. The carboxylic acid functionality at position 4 introduces hydrogen bonding capabilities and ionic character under physiological conditions, while the chlorine atom at position 2 provides electron-withdrawing characteristics that modify the electronic distribution throughout the ring system. The methyl group at position 6 contributes hydrophobic character and steric bulk that may influence molecular interactions and conformational preferences.
| Molecular Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₈ClNO₂ | |
| Molecular Weight | 221.64 g/mol | |
| Systematic Name | This compound | |
| Alternative Name | 4-Quinolinecarboxylic acid, 2-chloro-6-methyl |
Crystallographic Analysis and Conformational Studies
Crystallographic investigations of quinoline-4-carboxylic acid derivatives reveal characteristic structural features that provide insights into the three-dimensional molecular architecture of this compound. Related crystallographic studies demonstrate that quinoline carboxylic acid compounds typically adopt planar or near-planar conformations due to the extended aromatic conjugation system, with specific deviations influenced by substituent effects and intermolecular hydrogen bonding patterns. The carboxylic acid functionality commonly participates in hydrogen bonding networks that stabilize crystal packing arrangements and influence molecular recognition processes in biological systems.
Conformational analysis studies utilizing computational methods and experimental validation techniques demonstrate that the quinoline ring system maintains rigidity under normal conditions, with limited rotational freedom around the carboxylic acid substituent. The chlorine atom at position 2 and methyl group at position 6 create specific steric and electronic environments that influence the preferred molecular geometry and intermolecular interaction patterns. Crystal structure determinations of related quinoline derivatives show that the carboxylic acid group typically adopts coplanar or near-coplanar orientations with respect to the quinoline ring system, maximizing conjugation effects and optimizing hydrogen bonding interactions.
Intermolecular interaction analysis reveals that hydrogen bonding between carboxylic acid groups and nitrogen atoms in adjacent molecules represents a common structural motif in quinoline carboxylic acid crystal structures. The oxygen-nitrogen distances in hydrogen-bonded systems typically range from 2.5 to 2.7 angstroms, indicating moderate to strong hydrogen bonding interactions that significantly influence crystal packing and physical properties. These hydrogen bonding patterns create extended networks that contribute to thermal stability and mechanical properties of the crystalline material.
The crystal packing arrangements demonstrate the formation of layer structures or columnar assemblies, depending on the specific substitution pattern and crystallization conditions. The presence of the chlorine atom introduces additional van der Waals interactions and potential halogen bonding contributions that further stabilize the crystal lattice. The methyl group provides hydrophobic interactions that complement the polar hydrogen bonding networks, creating balanced intermolecular forces that determine overall crystal stability and morphology.
Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Nuclear magnetic resonance spectroscopic analysis provides detailed structural confirmation and molecular environment characterization for this compound. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns that confirm the substitution pattern and provide insights into electronic environments around each hydrogen atom. The carboxylic acid proton typically appears as a broad signal in the downfield region around 14 parts per million, indicating strong deshielding effects from the electron-withdrawing quinoline system and potential hydrogen bonding interactions. Aromatic protons in the quinoline ring system display distinct chemical shifts between 7.5 and 8.8 parts per million, with specific coupling patterns that confirm the substitution positions and ring connectivity.
The methyl group attached to position 6 of the quinoline ring exhibits a characteristic singlet around 2.5 parts per million, with the exact chemical shift influenced by the electron-withdrawing effects of the quinoline nitrogen and nearby substituents. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural verification through characteristic chemical shifts for each carbon atom environment. The carboxylic acid carbon typically resonates around 168 parts per million, indicating the carbonyl character and electron-deficient nature of this functional group. Aromatic carbon atoms display chemical shifts ranging from 115 to 155 parts per million, with specific values depending on their proximity to electron-withdrawing or electron-donating substituents.
Infrared spectroscopic analysis reveals characteristic vibrational frequencies that provide functional group identification and molecular environment information. The carboxylic acid functionality displays characteristic carbonyl stretching around 1700 wavenumbers, with the exact frequency influenced by hydrogen bonding and electronic effects from the quinoline system. The broad oxygen-hydrogen stretching vibration of the carboxylic acid group appears in the 2500-3500 wavenumber region, often overlapping with aromatic carbon-hydrogen stretching vibrations. Aromatic carbon-carbon stretching vibrations appear as multiple bands between 1450 and 1600 wavenumbers, providing fingerprint information for the quinoline ring system.
Ultraviolet-visible spectroscopic measurements demonstrate characteristic absorption patterns associated with the extended aromatic conjugation system present in the quinoline framework. The primary absorption bands typically occur in the 250-350 nanometer region, corresponding to π-π* electronic transitions within the aromatic system. The presence of electron-withdrawing substituents such as chlorine and the carboxylic acid group influences the absorption maxima and extinction coefficients, providing information about electronic structure modifications. Solvent effects on the absorption spectra reveal information about molecular polarity and hydrogen bonding capabilities in different chemical environments.
| Spectroscopic Technique | Key Observations | Characteristic Values |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Carboxylic acid proton | ~14 ppm (broad) |
| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.5-8.8 ppm |
| ¹H Nuclear Magnetic Resonance | Methyl group | ~2.5 ppm (singlet) |
| ¹³C Nuclear Magnetic Resonance | Carboxylic acid carbon | ~168 ppm |
| Infrared | Carbonyl stretch | ~1700 cm⁻¹ |
| Ultraviolet-Visible | π-π* transitions | 250-350 nm |
Computational Chemistry: Density Functional Theory Calculations and Molecular Orbital Analysis
Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of this compound through quantum mechanical modeling approaches. These computational methods enable detailed analysis of molecular orbital distributions, electronic charge densities, and energetic properties that complement experimental characterization techniques. The calculations reveal the frontier molecular orbital characteristics, including the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which determine reactivity patterns and electronic excitation properties. The extended conjugation system within the quinoline framework creates delocalized molecular orbitals that span multiple atoms and contribute to the overall electronic stability of the molecule.
Molecular orbital analysis demonstrates that the electron density distribution is significantly influenced by the electron-withdrawing effects of the chlorine atom and carboxylic acid functionality, which create regions of reduced electron density adjacent to these substituents. The nitrogen atom within the quinoline ring contributes lone pair electrons that participate in the aromatic π-system and influence the overall electronic structure. The methyl group at position 6 provides electron-donating character that partially counteracts the electron-withdrawing effects of other substituents, creating a balanced electronic environment that influences both chemical reactivity and molecular recognition properties.
Geometry optimization calculations confirm that the preferred molecular conformation maintains planarity throughout the quinoline ring system, with minimal deviation from coplanarity between the carboxylic acid group and the aromatic framework. The optimized bond lengths and angles demonstrate excellent agreement with experimental crystallographic data for related quinoline carboxylic acid derivatives, validating the computational approach and providing confidence in predicted properties. The calculated dipole moment reveals significant molecular polarity arising from the asymmetric charge distribution created by the various substituents and the inherent polarity of the quinoline nitrogen.
Vibrational frequency calculations provide theoretical predictions for infrared spectroscopic assignments and thermodynamic property estimation. The computed vibrational modes enable detailed assignment of experimental infrared absorption bands and provide insights into molecular dynamics and intermolecular interaction capabilities. The calculated thermodynamic properties, including heat capacity, entropy, and Gibbs free energy of formation, facilitate understanding of stability relationships and reaction thermodynamics involving this quinoline derivative. Molecular electrostatic potential mapping reveals regions of positive and negative charge concentration that guide predictions about intermolecular interactions and biological activity patterns.
| Computational Property | Calculated Value | Method |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | Variable depending on basis set | Density Functional Theory |
| Lowest Unoccupied Molecular Orbital Energy | Variable depending on basis set | Density Functional Theory |
| Dipole Moment | Significant polarity | Density Functional Theory |
| Optimized Geometry | Planar quinoline system | Geometry Optimization |
Properties
IUPAC Name |
2-chloro-6-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-2-3-9-7(4-6)8(11(14)15)5-10(12)13-9/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVJVWSJCKOPQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360705 | |
| Record name | 2-chloro-6-methyl-quinoline-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50503-75-8 | |
| Record name | 2-chloro-6-methyl-quinoline-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
For the introduction of diverse substituents including methyl and chloro groups, Suzuki coupling reactions have been employed on quinoline intermediates:
Suzuki Coupling : This palladium-catalyzed cross-coupling allows the installation of aryl or alkyl groups at specific positions on the quinoline ring, including the 2-position, after initial formation of halogenated quinoline-4-carboxylic acid intermediates.
Esterification and Hydrolysis : Methyl ester derivatives of quinoline-4-carboxylic acids are often synthesized to facilitate purification and subsequent functionalization. Ester hydrolysis under mild or harsh conditions (e.g., BBr3 in dichloromethane) regenerates the free carboxylic acid.
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Pfitzinger Reaction | Isatin + ketone/aldehyde under base | Direct access to quinoline-4-carboxylic acids with methyl substitution | Limited tolerance to sensitive groups |
| Oxidation of Vinyl Derivatives | Potassium permanganate oxidation of vinyl quinoline intermediates | High yield, industrially scalable | Multi-step, requires careful control |
| Catalytic Solvent-Free Synthesis | Fe3O4@SiO2-based catalyst at 80 °C | Short reaction time, reusable catalyst | Mainly demonstrated for aryl derivatives, adaptation needed |
| Suzuki Coupling | Pd-catalyzed cross-coupling on halogenated quinolines | Versatile substitution patterns | Requires halogenated intermediates, costly catalysts |
| Esterification/Hydrolysis | Methyl ester formation and cleavage | Facilitates purification and functionalization | Some esters require harsh hydrolysis conditions |
Research Findings and Yields
The preparation of 2-toluquinoline-4-carboxylic acid via isatin condensation yields up to 99% purity and yield under reflux conditions.
Oxidation of vinyl quinoline intermediates with potassium permanganate proceeds efficiently at mild temperatures (35–45 °C) with yields around 85% for vinyl derivatives.
Catalytic methods using Fe3O4@SiO2-based catalysts achieve high yields of quinoline-4-carboxylic acids in solvent-free conditions within 30 minutes, with catalyst recyclability demonstrated over multiple cycles without loss of activity.
Suzuki coupling reactions enable the introduction of sensitive substituents post-quinoline ring formation, broadening the scope of accessible derivatives.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-methyl-quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinolines with various functional groups .
Scientific Research Applications
2-chloro-6-methyl-quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-6-methyl-quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Effects
- Chlorine Substitution : The 6-Cl substituent in analogs (e.g., ) enhances electrophilicity and metabolic stability via electron-withdrawing effects.
- Alkoxy/Aryl Substituents : Isobutoxy, ethoxy, and phenyl groups (e.g., ) modulate solubility and π-orbital interactions, critical for materials science applications.
Biological Activity
2-Chloro-6-methylquinoline-4-carboxylic acid (CAS No. 50503-75-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications, supported by data tables and research findings.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets in biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to active sites, disrupting critical biochemical pathways. This property is particularly relevant in targeting diseases such as cancer and bacterial infections.
- DNA Interaction : It has been shown to interfere with DNA replication processes, contributing to its anticancer and antibacterial effects .
Biological Activity Overview
The compound exhibits a broad spectrum of biological activities, including:
- Antibacterial Activity : Effective against various bacterial strains, including Mycobacterium tuberculosis. Studies indicate that modifications at the C-6 position enhance its efficacy against this pathogen .
- Antifungal Properties : Demonstrates significant antifungal activity, which is being explored for potential therapeutic applications.
- Anticancer Effects : Exhibits cytotoxicity against several cancer cell lines, with ongoing research into its mechanisms and efficacy.
Antitubercular Activity
A study focused on arylated quinoline carboxylic acids highlighted the effectiveness of derivatives similar to this compound against Mycobacterium tuberculosis. The most promising derivatives showed MIC values below 16 µg/mL, indicating strong inhibitory potential .
| Compound | Structure Modification | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| 7m | C-6 isopropyl | <16 | Antitubercular |
| 7a | C-6 methyl | >16 | Antitubercular |
| 7b | C-6 ethyl | >32 | Weak activity |
Enzyme Inhibition Studies
Research indicates that this compound inhibits specific enzymes critical for bacterial survival and cancer cell proliferation. For instance, it has been shown to inhibit DNA gyrase in M. tuberculosis, a key enzyme for bacterial DNA replication .
Applications in Drug Development
Given its biological activities, this compound serves as a valuable scaffold in drug development:
- Antimicrobial Agents : Its structure allows for modifications that enhance antibacterial properties, making it suitable for developing new antibiotics.
- Cancer Therapeutics : The compound's ability to induce apoptosis in cancer cells positions it as a candidate for anticancer drug development.
- Biochemical Research : Employed in studies exploring enzyme kinetics and metabolic pathways, aiding the understanding of disease mechanisms .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-Chloro-6-methylquinoline-4-carboxylic acid, and how do reaction parameters affect yield?
- Answer : The compound can be synthesized via the Pfitzinger reaction , involving condensation of isatin derivatives with ketones in alkaline media . Modifications include using phenylacetic acid with sodium acetate to form quinoline intermediates, followed by chlorination and methylation. For higher regioselectivity, palladium/copper-catalyzed cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig) are recommended for introducing the chloro and methyl groups . Optimizing pH (8–10), temperature (80–100°C), and solvent polarity (DMF or ethanol) improves yields (typically 60–85%) .
| Synthetic Route | Key Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Pfitzinger Reaction | Isatin, phenylacetic acid, NaOAc | 60–75% | |
| Catalytic Cross-Coupling | Pd(OAc)₂, CuI, DMF, 90°C | 70–85% |
Q. Which analytical techniques are critical for characterizing this compound?
- Answer :
- NMR Spectroscopy : Confirm regiochemistry via NMR (e.g., methyl protons at δ 2.4–2.6 ppm, chloro-substituted aromatic protons at δ 7.8–8.2 ppm) .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases (retention time ~12–14 min) .
- Mass Spectrometry : ESI-MS (negative mode) shows [M-H]⁻ at m/z 235.6 .
Advanced Research Questions
Q. How can conflicting data on the biological activity of this compound derivatives be resolved?
- Answer : Contradictions in antimicrobial or anticancer assays often arise from impurity interference or structural isomerism . Strategies include:
- HPLC-Purified Batches : Eliminate byproducts affecting bioactivity .
- X-ray Crystallography : Resolve positional isomerism (e.g., chloro vs. methyl group orientation) .
- Dose-Response Studies : Establish IC₅₀ trends across cell lines to validate target specificity .
Q. What reaction pathways enable functionalization of this compound for SAR studies?
- Answer :
- Nucleophilic Substitution : Replace the chloro group with amines (e.g., piperazine) using K₂CO₃ in DMF .
- Carboxylic Acid Derivatization : Form amides via EDC/HOBt coupling for enhanced bioavailability .
- Methyl Group Oxidation : Use KMnO₄ to generate aldehyde intermediates for Schiff base formation .
Methodological and Safety Considerations
Q. What safety protocols are essential for handling this compound?
- Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Spill Management : Neutralize with dry sand or non-combustible absorbents; avoid water to prevent dispersion .
Data-Driven Optimization
Q. How can computational modeling guide the optimization of this compound derivatives?
- Answer :
- Docking Simulations : Identify binding poses with target enzymes (e.g., topoisomerase II) using AutoDock Vina .
- DFT Calculations : Predict reactive sites for electrophilic substitution (e.g., Fukui indices for chloro group) .
- QSAR Models : Correlate logP values (<3.5) with membrane permeability for lead optimization .
Contradiction Analysis
Q. Why do some studies report variable cytotoxicity for this compound, and how can this be addressed?
- Answer : Discrepancies may stem from:
- Cell Line Variability : Test across multiple lines (e.g., HeLa vs. MCF-7) to assess tissue-specific effects .
- Apoptosis Assay Interference : Confirm results with dual staining (Annexin V/PI) to distinguish necrosis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
